molecular formula C20H23F3N2 B5255290 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B5255290
M. Wt: 348.4 g/mol
InChI Key: PSVANIBMLTVJAC-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-methylbenzyl group and a 2-(trifluoromethyl)benzyl group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it an important moiety in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves the reaction of 1-(3-methylbenzyl)piperazine with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide, lithium diisopropylamide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrogenated aromatic rings.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can act as a pharmacophore, binding to specific sites on proteins and modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylbenzyl)-4-benzylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(2-trifluoromethylbenzyl)-4-benzylpiperazine: Similar structure but with different substitution patterns, leading to variations in activity and reactivity.

Uniqueness

1-(3-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine is unique due to the presence of both the 3-methylbenzyl and 2-(trifluoromethyl)benzyl groups. The trifluoromethyl group significantly enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2/c1-16-5-4-6-17(13-16)14-24-9-11-25(12-10-24)15-18-7-2-3-8-19(18)20(21,22)23/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVANIBMLTVJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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